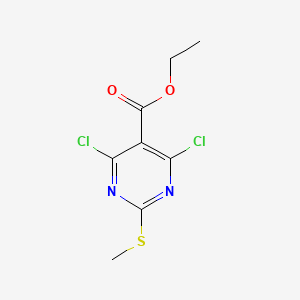
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate, also known as EDTMP, is a chemical compound that is widely used in scientific research for its ability to act as a potent inhibitor of enzymes. EDTMP has been found to be useful in a variety of biochemical and physiological experiments, as it can be used to control enzyme activity and thus, the outcome of an experiment.
Scientific Research Applications
Synthesis and Biological Activities
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is part of the pyrimidine derivatives class, which has been extensively studied for its wide range of biological activities. Pyrimidine derivatives, including Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate, have shown promise in various fields such as medicinal chemistry, agricultural chemistry, and as intermediates in organic synthesis. The synthesis and characterization of substituted tetrahydropyrimidine derivatives have been reported, demonstrating their potential as anti-inflammatory agents through in-vitro studies (Gondkar, Deshmukh, & Chaudhari, 2013). These compounds, including Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate, are synthesized through a novel procedure, and their anti-inflammatory activity is compared with standard drugs like diclofenac.
Role in Fluorinated Pyrimidines and Cancer Treatment
The chemistry of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), has been closely examined for their applications in treating cancer. The review of fluorine chemistry highlights the synthesis of 5-FU, including methods incorporating radioactive and stable isotopes for studying metabolism and biodistribution. These insights into how fluorinated pyrimidines, including Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate derivatives, perturb nucleic acid structure and dynamics have opened new avenues for more precise cancer treatments in personalized medicine (Gmeiner, 2020).
Hybrid Catalysts in Pyrimidine Synthesis
The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which have extensive medicinal and pharmaceutical applications, has been explored. Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate could serve as a precursor or intermediate in these syntheses. The development of these scaffolds has been facilitated by employing a variety of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, demonstrating the versatility and applicability of pyrimidine derivatives in creating lead molecules for pharmaceutical development (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
ethyl 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2S/c1-3-14-7(13)4-5(9)11-8(15-2)12-6(4)10/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNWMDJXIPNHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336438 | |
| Record name | ETHYL 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate | |
CAS RN |
959070-42-9 | |
| Record name | ETHYL 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)
![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)
![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)



![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)
![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)
